N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridazinone structure through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Synthesis of the Pyridazinone Ring: The pyridazinone ring can be synthesized by cyclization of a hydrazine derivative with a diketone or ketoester.
Coupling Reaction: The benzimidazole and pyridazinone intermediates are then coupled using an appropriate linker, such as an acetamide group, under conditions that may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(1H-benzimidazol-2-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C19H14FN5O2 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H14FN5O2/c20-13-6-2-1-5-12(13)14-9-10-18(27)25(24-14)11-17(26)23-19-21-15-7-3-4-8-16(15)22-19/h1-10H,11H2,(H2,21,22,23,26) |
InChI Key |
QFFFSASKGUTUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3)F |
Origin of Product |
United States |
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